6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under specific reaction conditions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
6-Benzyl-7-(ethylsulfanyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
2-Thio-containing pyrimidines: These compounds also exhibit diverse biological activities and are used in various applications.
Pyrimido[4,5-d]pyrimidines: These compounds share structural similarities and have been studied for their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Properties
Molecular Formula |
C23H23N3S |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-benzyl-7-ethylsulfanyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C23H23N3S/c1-4-27-23-20(15-18-11-7-5-8-12-18)16(2)24-22-21(17(3)25-26(22)23)19-13-9-6-10-14-19/h5-14H,4,15H2,1-3H3 |
InChI Key |
DVEYNYHBMCVCRP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C(=NC2=C(C(=NN21)C)C3=CC=CC=C3)C)CC4=CC=CC=C4 |
Origin of Product |
United States |
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